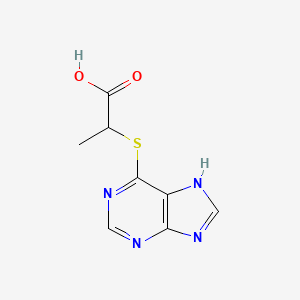

2-(7H-purin-6-ylsulfanyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-ylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-4(8(13)14)15-7-5-6(10-2-9-5)11-3-12-7/h2-4H,1H3,(H,13,14)(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWZDXLHEAFSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 7h Purin 6 Ylsulfanyl Propanoic Acid and Its Analogues

Strategies for the Construction of Purine (B94841) Thioether Linkages

The formation of the thioether bond between the purine C-6 carbon and the propanoic acid moiety is a critical step in the synthesis of the title compound and its analogues. Nucleophilic substitution reactions represent the most prevalent approach, although alternative strategies are also being explored.

Nucleophilic Substitution Reactions at the Purine C-6 Position with Propanoic Acid Precursors

The most common and direct method for synthesizing 2-(7H-purin-6-ylsulfanyl)propanoic acid involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically utilizes a 6-halopurine, most frequently 6-chloropurine (B14466), as the electrophile and a thiol-containing propanoic acid precursor, such as 2-mercaptopropanoic acid, as the nucleophile.

The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby generating a more potent thiolate nucleophile. The choice of solvent and base, along with the reaction temperature, are crucial parameters that influence the reaction's efficiency and yield. A variety of conditions have been reported for analogous reactions involving the synthesis of N-(purin-6-yl)amino carboxylic acids, which provides a useful reference for the synthesis of their thioether counterparts. researchgate.netmdpi.com

| Nucleophile | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| ω-amino acid | Na₂CO₃ | Water | Reflux | researchgate.netmdpi.com |

| (S)-amino acids | Na₂CO₃ | Water | Reflux | nih.gov |

| Amine | NEt₃ | n-BuOH | Reflux | mdpi.com |

For the synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid, a typical procedure would involve reacting 6-chloropurine with 2-mercaptopropanoic acid in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) in the presence of a base such as sodium carbonate or triethylamine. The reaction mixture is heated to drive the substitution, followed by acidification to protonate the carboxylic acid, leading to the final product.

Alternative Synthetic Routes for Incorporating the Sulfanyl (B85325) Propanoic Acid Moiety

While the SNAr reaction is the workhorse for this type of synthesis, alternative strategies can offer advantages in terms of substrate scope or regioselectivity. One such approach involves the pre-functionalization of the purine base. For instance, 2-chloroadenine (B193299) can be reacted with a thiol, and the resulting 2-thioether-adenine can be further modified. rsc.org This strategy could be adapted by starting with a purine that already bears a different functional group at the C-6 position, which is then converted to the desired thioether.

Another potential route could involve the use of coupling agents to facilitate the formation of the C-S bond, although this is less common for this specific transformation. Furthermore, for the synthesis of more complex analogues, a convergent synthesis approach, where the modified purine and the side chain are synthesized separately and then joined, can be beneficial. rsc.org

Stereochemical Control in the Synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic Acid Isomers

The propanoic acid moiety in 2-(7H-purin-6-ylsulfanyl)propanoic acid contains a chiral center at the C-2 position. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-2-(7H-purin-6-ylsulfanyl)propanoic acid. The stereochemistry of this center can have a profound impact on the biological activity of the molecule. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The most straightforward approach to obtaining enantiomerically pure isomers is to use an enantiomerically pure starting material, such as (R)- or (S)-2-mercaptopropanoic acid, in the nucleophilic substitution reaction. However, a critical consideration in this process is the potential for racemization of the chiral center. Studies on the synthesis of N-(purin-6-yl)dipeptides have shown that the coupling of N-(purin-6-yl)-(S)-amino acids can be accompanied by racemization of the chiral center of the amino acid. nih.gov This suggests that the reaction conditions, particularly the basicity and temperature, must be carefully controlled to preserve the stereochemical integrity of the 2-mercaptopropanoic acid precursor.

An alternative approach to ensure stereochemical purity is to employ a synthetic route that is inherently stereoselective. This could involve the use of chiral auxiliaries or stereoselective catalysts. While specific examples for the synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid are not widely reported, general principles of stereoselective synthesis, such as those employed in the preparation of pinane-based 2-amino-1,3-diols, could be adapted. nih.gov

Chemical Modifications of the Purine Nucleus in 2-(7H-purin-6-ylsulfanyl)propanoic Acid Analogues

The purine ring system offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues with potentially modulated properties.

Functionalization of the Purine Ring System

The purine nucleus of 2-(7H-purin-6-ylsulfanyl)propanoic acid can be functionalized at various positions. The nitrogen atoms of the purine ring, particularly at the N-7 and N-9 positions, are common sites for alkylation. Direct N7-regioselective alkylation of 6-substituted purines has been achieved using N-trimethylsilylated purines and a tert-alkyl halide with a Lewis acid catalyst like SnCl₄. nih.gov This allows for the introduction of various alkyl groups at the N-7 position.

The C-2 and C-8 positions of the purine ring can also be modified. For example, starting with a 2,6-dichloropurine (B15474) allows for the sequential substitution of the chlorine atoms, enabling the introduction of different functionalities at both the C-2 and C-6 positions. Furthermore, more complex modifications can lead to the formation of additional rings fused to the purine core, as seen in the synthesis of tricyclic thiopurine analogues. mdpi.com

Derivatization of the Propanoic Acid Side Chain

The propanoic acid side chain provides a handle for further derivatization, which can influence the physicochemical properties of the molecule, such as solubility and lipophilicity. The carboxylic acid group can be readily converted into a variety of other functional groups.

A common modification is esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. researchgate.netrsc.org This transformation can be used to prepare a series of alkyl or aryl esters of 2-(7H-purin-6-ylsulfanyl)propanoic acid. Another important derivatization is the formation of amides by coupling the carboxylic acid with an amine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

| Functional Group | Reagents and Conditions | Resulting Derivative |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent (e.g., EDC) | Amide |

| Carboxylic Acid | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

Table of Compound Names

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| 2-(7H-purin-6-ylsulfanyl)propanoic acid | C₈H₈N₄O₂S | 15268-84-5 |

| 6-Chloropurine | C₅H₃ClN₄ | 87-42-3 |

| 2-Mercaptopropanoic acid | C₃H₆O₂S | 79-42-5 |

| 2-Chloroadenine | C₅H₄ClN₅ | 1839-18-5 |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) | C₈H₁₈ClN₃ | 25952-53-8 |

Advanced Synthetic Techniques Applicable to 2-(7H-purin-6-ylsulfanyl)propanoic Acid Synthesis

The conventional synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid typically involves the nucleophilic substitution reaction between 6-mercaptopurine (B1684380) and a derivative of 2-halopropanoic acid in a suitable solvent with a base. While effective, these batch-processing methods can suffer from long reaction times, moderate yields, and laborious purification procedures. The exploration of advanced synthetic technologies offers pathways to overcome these limitations, providing more efficient, scalable, and environmentally benign routes to the target compound and its analogues. These modern techniques include microwave-assisted synthesis, solid-phase synthesis, continuous flow chemistry, and biocatalysis, each presenting distinct advantages over traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and product purity. nih.govmdpi.com

For the synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid, the key S-alkylation step is well-suited for microwave acceleration. The reaction between 6-mercaptopurine and an alkyl halide like ethyl 2-bromopropanoate (B1255678) in a polar solvent can be significantly expedited. The rapid heating can overcome activation energy barriers more efficiently and minimize the formation of side products that may occur during prolonged heating in conventional methods. Research on the microwave-assisted synthesis of related purine thioglycoside analogs has demonstrated the successful coupling of thiol-containing purine derivatives with various electrophiles under microwave irradiation, supporting the applicability of this technique. nih.gov

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Potential Advantage |

|---|---|---|---|

| Reaction Time | 4 - 24 hours | 5 - 30 minutes | Drastic reduction in process time |

| Typical Yield | 60 - 80% | 75 - 95% | Improved process efficiency |

| Temperature Control | Gradient heating, potential for hotspots | Uniform, direct molecular heating | Enhanced reaction control and reproducibility |

| Side Product Formation | Moderate, due to prolonged heating | Minimized, due to short reaction times | Higher product purity, simpler workup |

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique where one of the starting materials is covalently attached to an insoluble solid support (resin). Subsequent reactions are carried out, and purification is achieved by simply filtering and washing the resin, which retains the product while washing away excess reagents and byproducts. This methodology is particularly advantageous for the preparation of chemical libraries of related compounds.

The synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid and its analogues could be adapted to a solid-phase approach in several ways:

Purine Immobilization: 6-mercaptopurine could be anchored to a resin (e.g., Merrifield or Wang resin) via one of its ring nitrogens (N7 or N9). The immobilized thiopurine could then be reacted with a solution containing an excess of a 2-halopropanoic acid derivative.

Side-Chain Immobilization: A derivative of propanoic acid could be attached to the resin, followed by reaction with 6-mercaptopurine in solution.

After the coupling reaction, the desired product is cleaved from the solid support. This approach streamlines the purification process, eliminates the need for chromatography at intermediate stages, and allows for the use of excess reagents to drive the reaction to completion, thereby maximizing yields. The principles of solid-phase synthesis have been successfully applied to the generation of various purine and nucleoside analogue libraries, indicating its feasibility for this target compound.

Continuous Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors. Reactants are pumped from reservoirs, mixed at a specific point, and then passed through a temperature-controlled reactor coil where the reaction occurs. The product stream is then collected, and can potentially undergo in-line purification.

This technology offers numerous advantages for the synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid, particularly for the S-alkylation step. A solution of 6-mercaptopurine with a base and a separate solution of the 2-halopropanoic acid derivative can be precisely pumped and mixed, with the resulting mixture flowing through a heated reactor. This allows for:

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to consistent product quality and yield.

Enhanced Safety: The small volume of the reaction mixture at any given time minimizes the risks associated with exothermic reactions or hazardous reagents.

Scalability: Production can be easily scaled up by running the system for longer periods or by using larger reactors.

Improved Efficiency: Studies on the flow alkylation of thiols have demonstrated rapid and clean reactions, often using a packed-bed reactor containing a heterogeneous base like potassium carbonate. akjournals.comvapourtec.comresearchgate.net This setup simplifies the process as the base does not need to be removed from the product stream via an aqueous workup. researchgate.net

| Feature | Traditional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Slow, limited by surface area-to-volume ratio | Rapid and efficient due to high surface area-to-volume ratio |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient due to small channel dimensions |

| Scalability | Difficult, often requires re-optimization | Straightforward ("scale-out" or longer run time) |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small internal volumes |

| Reproducibility | Can vary between batches | High, due to precise parameter control |

Biocatalysis and Enzymatic Synthesis

Biocatalysis leverages enzymes to perform chemical transformations. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature). However, the direct enzymatic synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid presents significant challenges.

The formation of the thioether bond via enzymatic catalysis is not as developed as other transformations like the synthesis of chiral alcohols or amines. nih.gov While certain methyltransferases are known to S-methylate thiols using S-adenosylmethionine (SAM) as a methyl source, their substrate scope is typically narrow, and adapting them to transfer a larger propanoic acid group would likely require extensive enzyme engineering. researchgate.net

A more viable, albeit indirect, biocatalytic route might involve using enzymes to modify a precursor. For instance, purine nucleoside phosphorylases (PNPs) are used in the synthesis of various purine nucleosides. One could envision an enzymatic synthesis of a 6-mercaptopurine nucleoside, which could then be chemically converted to the target compound. However, this multi-step chemoenzymatic approach would be more complex than direct chemical synthesis. Currently, the application of a single-step enzymatic process for the synthesis of 2-(7H-purin-6-ylsulfanyl)propanoic acid remains a speculative goal for future research rather than a readily applicable advanced technique.

Structure Activity Relationship Sar Elucidation for 2 7h Purin 6 Ylsulfanyl Propanoic Acid Analogues

Systemic Analysis of Substituent Effects on Biological Activity

The biological activity of 2-(7H-purin-6-ylsulfanyl)propanoic acid analogues is highly dependent on the nature and position of substituents on both the purine (B94841) ring and the propanoic acid side chain. A systematic evaluation of these modifications provides critical insights into the molecular interactions governing their therapeutic effects.

Influence of Purine Ring Substitutions (e.g., at N-7, C-2, C-8)

Modifications to the purine core at the N-7, C-2, and C-8 positions have been shown to significantly impact the biological activity of 6-mercaptopurine (B1684380) and its derivatives. Generally, substitutions at these positions tend to diminish the desired activity.

Alkylation at the N-7 position of the purine ring typically leads to a reduction or complete loss of biological activity. This suggests that an unsubstituted N-7 position, or at least one that is not sterically hindered by a large alkyl group, is important for the molecule's interaction with its biological target.

Substitutions at the C-2 and C-8 positions of the purine ring also generally result in decreased activity. However, a notable exception is the introduction of an amino group at the C-2 position, which leads to the formation of thioguanine derivatives. Thioguanine, a closely related analogue, often exhibits potent biological activity. Conversely, replacing the 2-amino group with alkylamino or arylamino moieties has been observed to markedly lower activity. This highlights the specific requirement for a hydrogen-bonding donor group at this position.

The following table summarizes the general effects of substitutions on the purine ring on the biological activity of 6-mercaptopurine analogues.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| N-7 | Alkyl groups | Decreased or loss of activity |

| C-2 | General substituents | Decreased activity |

| Amino (-NH2) group | Increased activity (e.g., Thioguanine) | |

| Alkylamino, Arylamino groups | Markedly decreased activity | |

| C-8 | General substituents | Decreased or loss of activity |

Conformational Impact of the Propanoic Acid Chain and its Chirality

The propanoic acid moiety introduces a chiral center at the C-2 position of the acid chain. The resulting enantiomers, (R)- and (S)-2-(7H-purin-6-ylsulfanyl)propanoic acid, will have distinct three-dimensional arrangements of their atoms. This stereoisomerism is critical, as biological systems, such as enzymes and receptors, are themselves chiral and will often exhibit stereospecific recognition of ligands. nih.gov Consequently, it is highly probable that one enantiomer will display significantly greater potency than the other. For instance, studies on other chiral propanoic acid derivatives have demonstrated that the (S)-configuration can be crucial for exerting excellent biological activity.

The conformational flexibility of the propanoic acid chain allows it to adopt various spatial orientations. This flexibility is important for enabling the molecule to find an optimal binding conformation within the active site of its target protein. The carboxyl group of the propanoic acid is a key functional group, capable of forming ionic bonds and hydrogen bonds, which are crucial for anchoring the molecule to its target. The precise positioning of this carboxyl group, dictated by the chain's conformation and the stereochemistry at the chiral center, is therefore a critical determinant of binding affinity and, consequently, biological activity.

Contribution of the Sulfanyl (B85325) Linkage to Compound Potency and Selectivity

The sulfanyl (thioether) linkage connecting the purine ring to the propanoic acid side chain is a critical structural element that significantly contributes to the potency and selectivity of these compounds. Comparative studies of 6-substituted purine derivatives have revealed that thioether-linked analogues are often superior to their corresponding oxygen (ether) and nitrogen (amine) isosteres in terms of biological activity.

The thioether bond also plays a role in the metabolic stability of the compound. While generally stable, the thioether linkage can be susceptible to cleavage by certain nucleophilic agents under specific biological conditions. This raises the possibility that some 2-(7H-purin-6-ylsulfanyl)propanoic acid analogues could act as prodrugs, releasing 6-mercaptopurine upon cleavage of the thioether bond. This mechanism could contribute to the compound's selectivity, as the active metabolite would be generated in specific cellular environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com While specific QSAR studies on 2-(7H-purin-6-ylsulfanyl)propanoic acid are not widely reported, QSAR analyses of other purine derivatives have proven to be valuable tools for understanding SAR and for designing new, more potent inhibitors of various enzymes. tandfonline.comresearchgate.netacs.org

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. tandfonline.com These descriptors can quantify various aspects of the molecule's structure, including its electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

The insights gained from QSAR models can guide the synthesis of new analogues with improved activity. For example, if a QSAR model indicates that a negative electrostatic potential in a particular region of the molecule is correlated with higher potency, medicinal chemists can design new compounds that incorporate electron-withdrawing groups in that region.

The following table summarizes the findings from several QSAR studies on various classes of purine derivatives, illustrating the utility of this approach.

| Class of Purine Derivatives | Target | Key Findings from QSAR Analysis |

| Substituted Purine Analogues | c-Src tyrosine kinase | The model indicated that topological, electronic, and spatial parameters significantly influence activity. Electron-donating and electron-withdrawing groups were identified as essential features. tandfonline.comtandfonline.com |

| 9H-Purine Derivatives | EGFR | 3D-QSAR models helped to understand the structural characteristics responsible for EGFR inhibition and to predict new structures with potentially better activity. researchgate.net |

| 2,6,9-Trisubstituted Purines | Stat3 | QSAR pharmacophore modeling identified the purine scaffold as a novel class of Stat3 inhibitors and guided the functionalization to access key binding pockets. acs.org |

These examples demonstrate the power of QSAR modeling to rationalize the SAR of purine analogues and to provide predictive analytics for the design of future therapeutic agents based on the 2-(7H-purin-6-ylsulfanyl)propanoic acid scaffold.

Molecular Interactions and Target Engagement of 2 7h Purin 6 Ylsulfanyl Propanoic Acid

Biophysical Characterization of Ligand-Target Binding

The interaction of a ligand with its biological target is a fundamental aspect of its mechanism of action. Biophysical techniques provide quantitative insights into the thermodynamics and kinetics of these binding events, as well as qualitative information about the molecular recognition process.

Thermodynamic and Kinetic Analysis of Interactions

Understanding the thermodynamic and kinetic parameters of the binding of 2-(7H-purin-6-ylsulfanyl)propanoic acid to its protein targets is crucial for elucidating its inhibitory mechanism. Techniques such as Isothermal Titration Calorimetry (ITC) are pivotal in directly measuring the heat changes associated with binding, which allows for the determination of key thermodynamic parameters.

Table 1: Representative Thermodynamic and Kinetic Parameters for Ligand-Target Interactions

| Parameter | Description | Typical Method of Determination |

| Binding Affinity (KD) | The dissociation constant, which indicates the concentration of ligand required to occupy half of the target protein's binding sites. A lower KD signifies a higher binding affinity. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. It reflects the changes in bonding energies upon complex formation. | Isothermal Titration Calorimetry (ITC) |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. It is often influenced by conformational changes and the displacement of water molecules. | Calculated from Gibbs free energy (ΔG) and enthalpy (ΔH) |

| Association Rate Constant (kon) | The rate at which the ligand binds to the target protein. | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant (koff) | The rate at which the ligand-protein complex dissociates. | Surface Plasmon Resonance (SPR) |

This table presents generalized parameters and methods. Specific values for 2-(7H-purin-6-ylsulfanyl)propanoic acid would require direct experimental measurement.

For purine-based inhibitors, the binding is often driven by a combination of hydrogen bonding, involving the purine's nitrogen atoms, and hydrophobic interactions. The propanoic acid moiety can also contribute to binding through electrostatic interactions or by positioning the molecule within a specific binding pocket.

Spectroscopic Probing of Molecular Recognition Events

Spectroscopic techniques are invaluable for observing the structural and environmental changes that occur upon ligand binding. Fluorescence spectroscopy, for instance, can be used to monitor changes in the intrinsic fluorescence of tryptophan and tyrosine residues within a protein as the ligand binds. A quenching or enhancement of this fluorescence can provide evidence of a direct interaction and can be used to determine binding affinities.

Circular Dichroism (CD) spectroscopy is another powerful tool for assessing conformational changes in the target protein upon binding of 2-(7H-purin-6-ylsulfanyl)propanoic acid. Changes in the secondary structure content (e.g., alpha-helices and beta-sheets) of the protein can indicate a ligand-induced conformational shift, which may be critical for its biological activity.

Structural Biology Approaches to Elucidate Binding Modes

To fully comprehend the interaction between a ligand and its target, high-resolution structural information is essential. Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level details of the binding mode.

X-ray Crystallography of Compound-Protein Complexes

X-ray crystallography is a premier technique for determining the three-dimensional structure of a protein-ligand complex. By crystallizing the target protein in the presence of 2-(7H-purin-6-ylsulfanyl)propanoic acid and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed electron density map can be generated. This map allows for the precise positioning of each atom of the ligand within the protein's binding site.

Such studies on related purine-based inhibitors have revealed common binding motifs. For instance, in the context of matrix metalloproteinases (MMPs), the purine (B94841) ring of an inhibitor might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the S1' pocket of the enzyme. nih.gov The nitrogen atoms of the purine can form crucial hydrogen bonds with the protein backbone or side chains, anchoring the inhibitor in place. nih.govresearchgate.net The propanoic acid group could potentially interact with positively charged residues at the entrance of the binding pocket or chelate with the catalytic zinc ion present in the active site of many MMPs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on both the structure and dynamics of the complex. Chemical Shift Perturbation (CSP) mapping is a common NMR experiment where the chemical shifts of the protein's backbone amides are monitored upon titration with the ligand. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interface.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between protons of the ligand and the protein, which can be used to generate a model of the bound conformation of 2-(7H-purin-6-ylsulfanyl)propanoic acid and its orientation within the binding site. These techniques are particularly useful for studying weaker interactions and for characterizing the conformational changes that may occur in both the ligand and the protein upon binding.

Computational and Theoretical Studies on 2 7h Purin 6 Ylsulfanyl Propanoic Acid

Molecular Docking and Virtual Screening for Potential Biological Targets

No studies were found that identified potential biological targets for this compound through molecular docking or virtual screening. Consequently, there are no binding affinity scores, interaction data, or lists of potential protein targets to report.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

There is no evidence of molecular dynamics simulations having been performed on this compound. As a result, no data on its conformational dynamics, binding stability with any potential target, root-mean-square deviation (RMSD), or root-mean-square fluctuation (RMSF) is available.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

No literature was found detailing quantum chemical calculations. Therefore, information regarding its electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential maps, or proposed reaction mechanisms based on these calculations, could not be located.

De Novo Design Strategies and Predictive Modeling for Novel Analogues

The search did not uncover any research where this compound was used as a scaffold or starting point in de novo design strategies, nor were there any predictive models developed for its novel analogues.

Emerging Research Avenues and Future Perspectives for 2 7h Purin 6 Ylsulfanyl Propanoic Acid

Design and Synthesis of Advanced Functionalized Analogues

The structural framework of 2-(7H-purin-6-ylsulfanyl)propanoic acid offers multiple sites for chemical modification, providing a fertile ground for the design and synthesis of advanced functionalized analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area is likely to focus on several key strategies:

Modification of the Propanoic Acid Side Chain: The carboxylic acid group can be converted to a variety of other functional groups, such as esters, amides, or hydroxamic acids, to modulate the compound's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. Furthermore, the stereochemistry of the chiral center in the propanoic acid moiety can be systematically varied to explore stereospecific interactions with target proteins.

Functionalization of the Purine (B94841) Core: The purine ring system presents several positions (e.g., N7, N9, C2, C8) that are amenable to substitution. The introduction of different substituents, such as halogens, alkyl groups, or aryl groups, can significantly impact the electronic properties of the purine ring and its ability to form key interactions within a protein's binding pocket. C-H bond functionalization is an emerging technique that could allow for direct and efficient modification of the purine core.

Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to various parts of the molecule. For instance, the thioether linkage could be replaced with an ether, amine, or sulfone to alter the compound's flexibility, metabolic stability, and hydrogen bonding capacity. Similarly, the purine core itself could be replaced with other heterocyclic scaffolds, such as pyrazolopyrimidines, to explore different binding modes and intellectual property landscapes.

Prodrug Strategies: To overcome potential challenges in bioavailability or targeted delivery, prodrug approaches can be employed. The carboxylic acid group is an ideal handle for the attachment of promoieties that can be cleaved in vivo to release the active compound. For example, linking the molecule to a dipeptide could target intestinal peptide transporters, enhancing oral absorption.

Click Chemistry for Library Synthesis: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, can facilitate the rapid synthesis of a diverse library of analogues. By introducing an alkyne or azide (B81097) handle onto the purine core or the side chain, a wide array of building blocks can be readily incorporated, accelerating the structure-activity relationship (SAR) studies.

A summary of potential synthetic strategies is presented in the table below:

| Modification Strategy | Target Moiety | Potential Outcome |

| Functional Group Interconversion | Propanoic Acid | Modulated physicochemical properties, altered target interactions |

| Stereochemical Variation | Propanoic Acid | Improved potency and selectivity |

| Substitution Reactions | Purine Core | Enhanced binding affinity and electronic properties |

| C-H Functionalization | Purine Core | Direct and efficient diversification |

| Bioisosteric Replacement | Thioether Linkage, Purine Core | Improved metabolic stability and novel binding interactions |

| Prodrug Design | Carboxylic Acid | Enhanced bioavailability and targeted delivery |

| Click Chemistry | Purine Core or Side Chain | Rapid library synthesis for SAR studies |

Exploration of Novel Therapeutic Research Applications for Purine-Sulfanyl Propanoic Acids

While purine analogues are well-established as anticancer and antiviral agents, the unique structural features of 2-(7H-purin-6-ylsulfanyl)propanoic acid and its derivatives may open doors to novel therapeutic applications. Future research should explore the potential of this class of compounds in a variety of disease areas.

Kinase Inhibition: The purine scaffold is a well-known "privileged structure" for targeting the ATP-binding site of kinases. nih.govmdpi.com Given the central role of kinases in numerous signaling pathways implicated in cancer, inflammation, and other diseases, screening campaigns against a broad panel of kinases could identify novel targets for this compound class. The propanoic acid side chain could be engineered to interact with regions outside the conserved ATP pocket, potentially leading to highly selective inhibitors.

Immunosuppression and Immunomodulation: Purine analogues like azathioprine (B366305) are used as immunosuppressive agents. wikipedia.orgnih.gov The ability of 2-(7H-purin-6-ylsulfanyl)propanoic acid derivatives to interfere with lymphocyte proliferation and function warrants investigation. This could lead to new treatments for autoimmune diseases such as rheumatoid arthritis, lupus, and inflammatory bowel disease.

Neurodegenerative Diseases: There is growing interest in the role of purinergic signaling in the central nervous system and its involvement in neurodegenerative disorders like Alzheimer's and Parkinson's disease. csic.esnih.govresearchgate.net Compounds that can modulate the activity of purine-metabolizing enzymes or purinergic receptors could have therapeutic potential. The ability of novel purine derivatives to cross the blood-brain barrier will be a critical factor in their development for neurological indications.

Metabolic Disorders: Purine metabolism is intricately linked to various metabolic disorders, including gout and hyperuricemia. nih.gov Allopurinol, a purine analogue, is a cornerstone of gout therapy. The potential for 2-(7H-purin-6-ylsulfanyl)propanoic acid derivatives to inhibit enzymes involved in purine catabolism, such as xanthine (B1682287) oxidase, could be a fruitful area of research.

A table summarizing potential therapeutic applications is provided below:

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Protein Kinases, DNA/RNA Polymerases | The purine scaffold is a known pharmacophore for inhibiting key enzymes in cancer cell proliferation. |

| Virology | Viral Polymerases, Proteases | Purine analogues can act as chain terminators or enzyme inhibitors to block viral replication. |

| Immunology | Enzymes in Lymphocyte Proliferation Pathways | Interference with purine metabolism can suppress the proliferation of immune cells. wikipedia.orgnih.gov |

| Neurology | Purinergic Receptors, Kinases involved in Neuroinflammation | Modulation of purinergic signaling may offer therapeutic benefits in neurodegenerative diseases. csic.esnih.govresearchgate.net |

| Metabolic Disorders | Xanthine Oxidase and other enzymes in purine metabolism | Inhibition of key enzymes can reduce the production of uric acid. nih.gov |

Development of Advanced Methodologies for Investigating Molecular Mechanisms

To fully realize the therapeutic potential of 2-(7H-purin-6-ylsulfanyl)propanoic acid and its analogues, it is crucial to employ advanced methodologies to elucidate their molecular mechanisms of action.

Chemical Proteomics and Target Deconvolution: For compounds with unknown targets, chemical proteomics approaches can be invaluable. This involves synthesizing a probe molecule by attaching a reactive group and an affinity tag to the parent compound. The probe can then be used to covalently label its protein targets in a cellular lysate or in living cells, followed by enrichment and identification by mass spectrometry.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their protein targets through X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding mode. This information is instrumental in guiding structure-based drug design efforts to improve potency and selectivity.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding poses of new analogues and to understand the energetic contributions of different functional groups to the binding affinity. These computational tools can help prioritize the synthesis of the most promising compounds.

High-Content Imaging and Phenotypic Screening: Rather than focusing on a single target, high-content imaging allows for the simultaneous assessment of a compound's effects on multiple cellular parameters, such as cell morphology, organelle health, and the localization of specific proteins. This phenotypic approach can reveal unexpected mechanisms of action and provide a more holistic understanding of a compound's biological activity.

Cross-Disciplinary Research Integrating 2-(7H-purin-6-ylsulfanyl)propanoic Acid into Broader Biological Systems

The development of 2-(7H-purin-6-ylsulfanyl)propanoic acid as a therapeutic agent will benefit significantly from a cross-disciplinary research approach that integrates chemistry, biology, and medicine.

Collaboration with Disease Biologists: Close collaboration between medicinal chemists and experts in specific disease areas is essential to ensure that the designed compounds are tested in the most relevant biological models. This includes the use of patient-derived cell lines, animal models of disease, and sophisticated assays that accurately reflect the pathophysiology of the targeted indication.

Integration with Systems Biology: The effects of a drug are rarely confined to a single target. Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular changes induced by a compound. This can help to identify off-target effects, understand mechanisms of resistance, and discover novel biomarkers of drug response.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the dose of a drug, its concentration in the body over time (PK), and its pharmacological effect (PD) is critical for successful clinical development. PK/PD modeling can help to optimize dosing regimens and predict the therapeutic window of a new drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(7H-purin-6-ylsulfanyl)propanoic acid in laboratory settings?

- Answer: Safety protocols include using personal protective equipment (PPE), working in a fume hood, and storing the compound in a cool, dry environment. Safety Data Sheets (SDS) for structurally similar sulfanyl-containing compounds emphasize avoiding inhalation, skin contact, and ensuring proper ventilation . Toxicological data may be limited, so treat the compound as hazardous until further characterization.

Q. What synthetic strategies are commonly employed for purine-based sulfanylpropanoic acid derivatives?

- Answer: Synthesis often involves multi-step reactions with protection-deprotection strategies to preserve stereochemical integrity. For example, coupling reactions using thiol-containing purine precursors with activated propanoic acid derivatives (e.g., bromo- or chloro-propanoates) under controlled pH and temperature conditions . Purification may require column chromatography or recrystallization.

Q. How can impurities in 2-(7H-purin-6-ylsulfanyl)propanoic acid be identified and quantified?

- Answer: Pharmacopeial guidelines (e.g., USP) recommend using validated chromatographic methods (HPLC or UPLC) with UV/Vis or mass spectrometry detection. Impurities such as structural isomers or byproducts (e.g., desulfurized analogs) can be resolved using reverse-phase columns and gradient elution . Reference standards for related propanoic acid impurities are critical for method validation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or sulfanyl group position) influence the biological activity of purine-propanoic acid derivatives?

- Answer: Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., fluorine) on the purine ring enhance binding affinity to enzymatic targets, while sulfanyl positioning affects metabolic stability. For example, fluorinated pyridinyl analogs show improved enzyme inhibition profiles in kinase assays . Computational modeling (e.g., molecular docking) can predict optimal substituent configurations.

Q. What metabolomics approaches are suitable for detecting 2-(7H-purin-6-ylsulfanyl)propanoic acid derivatives in biological samples?

- Answer: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is preferred for untargeted metabolomics. Databases like HMDB and PubChem provide reference spectra for annotating metabolites (e.g., HMDB0258663 in ). Stable isotope labeling or derivatization (e.g., with dansyl chloride) improves detection sensitivity for sulfanyl-containing compounds .

Q. How can researchers resolve contradictions in cytotoxicity data for 2-(7H-purin-6-ylsulfanyl)propanoic acid across different cell lines?

- Answer: Discrepancies may arise from cell-specific metabolic pathways or assay conditions. A systematic approach includes:

- a. Validating cell viability assays (e.g., MTT vs. ATP-based luminescence) .

- b. Profiling metabolic enzymes (e.g., sulfotransferases) in cell lines using proteomics.

- c. Cross-referencing with transcriptomic data to identify resistance mechanisms.

Q. What experimental design considerations are critical for studying the environmental toxicity of this compound?

- Answer: Key factors include:

- a. Selecting relevant model organisms (e.g., zebrafish for developmental toxicity).

- b. Monitoring degradation products via LC-MS/MS, as sulfanyl groups may oxidize to sulfoxides or sulfones.

- c. Using isotopic tracing (e.g., ¹⁴C-labeled compound) to track bioaccumulation .

Data Analysis and Validation

Q. How should researchers validate analytical methods for 2-(7H-purin-6-ylsulfanyl)propanoic acid in compliance with pharmacopeial standards?

- Answer: Follow USP General Chapter 〈1225〉 guidelines, which require assessing specificity, accuracy, precision, linearity, and robustness. For example:

- Specificity: Demonstrate baseline separation from impurities using spiked samples .

- Accuracy: Spike-and-recovery experiments (90–110% recovery acceptable).

- Precision: ≤2% RSD for intraday/interday replicates.

Q. What strategies mitigate interference from structurally similar metabolites in mass spectrometry-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.